2-Benzyloxy-5-methoxy-benzaldehyde

Catalog No.
S711859
CAS No.
56979-57-8
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyloxy-5-methoxy-benzaldehyde

CAS Number

56979-57-8

Product Name

2-Benzyloxy-5-methoxy-benzaldehyde

IUPAC Name

5-methoxy-2-phenylmethoxybenzaldehyde

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

HJZNOASMPBTKJX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O

2-Benzyloxy-5-methoxy-benzaldehyde is an organic compound with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol. It features a benzaldehyde functional group, which is characterized by the presence of a formyl group (-CHO) attached to a benzene ring. The compound also contains both methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) substituents, contributing to its unique chemical properties and potential biological activities. Its structure can be represented as follows:

text
OCH3 |C6H4-O-CH2-C6H5 | CHO

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Ensure adequate ventilation when working with the compound.
  • Follow safe laboratory practices for handling potentially hazardous chemicals.
Typical of aldehydes and ethers. Notable reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as alcohols or amines, leading to the formation of hemiacetals or imines.
  • Oxidation: The aldehyde can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: It can also be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

The synthesis of 2-Benzyloxy-5-methoxy-benzaldehyde typically involves alkylation reactions. A common method includes:

  • Starting Material: Begin with 2-hydroxy-5-methoxy-benzaldehyde.
  • Alkylation Reaction: React the starting material with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs under reflux conditions in an organic solvent like acetone .

2-Benzyloxy-5-methoxy-benzaldehyde finds applications in various fields:

  • Pharmaceutical Industry: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Chemical Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Flavoring and Fragrance: The compound's aromatic properties make it suitable for use in flavoring agents and perfumes.

Interaction studies involving 2-Benzyloxy-5-methoxy-benzaldehyde have revealed insights into its pharmacological profile:

  • Cytochrome P450 Inhibition: The compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP2D6), which are crucial for drug metabolism .
  • Bioavailability Assessment: Its solubility and permeability characteristics suggest good bioavailability, making it a candidate for further pharmacokinetic studies.

Several compounds share structural similarities with 2-Benzyloxy-5-methoxy-benzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(Benzyloxy)-2-hydroxybenzaldehyde52085-14-01.00
3-Benzyloxy-4-methoxybenzaldehyde6346-05-00.98
2-(Benzyloxy)-4-methoxybenzaldehyde32884-23-40.98
4-Methoxybenzaldehyde105-13-50.95
3-Hydroxybenzaldehyde623-05-20.93

Uniqueness

What sets 2-Benzyloxy-5-methoxy-benzaldehyde apart from these compounds is its specific arrangement of methoxy and benzyloxy groups on the benzene ring, which may influence its reactivity and biological activity differently compared to other similar compounds.

XLogP3

2.8

Wikipedia

2-Benzyloxy-5-methoxybenzaldehyde

Dates

Modify: 2023-08-15

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